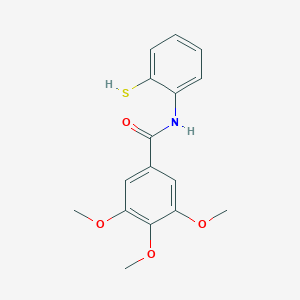![molecular formula C21H23N3O3S B399697 N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea CAS No. 575470-04-1](/img/structure/B399697.png)
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include a piperidine ring, a benzodioxine moiety, and a carbamothioyl group
準備方法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzodioxine ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable reagents.
Introduction of the piperidine ring: This step involves the reaction of a piperidine derivative with a phenyl group, often facilitated by a coupling reagent.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反応の分析
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a lead compound in the development of new drugs, particularly for its activity against Mycobacterium tuberculosis.
Biological Studies: It is used in studies investigating the inhibition of enzymes like CTP synthetase PyrG, which is essential for the growth of certain bacteria.
Industrial Applications: The compound’s unique structural features make it a valuable intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea involves the inhibition of specific enzymes. For example, it has been shown to inhibit CTP synthetase PyrG, an enzyme crucial for the synthesis of cytidine triphosphate (CTP) in bacteria . This inhibition disrupts the bacterial nucleotide synthesis pathway, leading to the death of the bacteria.
類似化合物との比較
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea can be compared with other similar compounds, such as:
5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide: This compound also shows activity against Mycobacterium tuberculosis and shares some structural similarities.
3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide: Another compound with a piperidine ring and carbamothioyl group, which exhibits similar biological activity.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical reactivity and biological activity.
特性
CAS番号 |
575470-04-1 |
|---|---|
分子式 |
C21H23N3O3S |
分子量 |
397.5g/mol |
IUPAC名 |
N-[(4-piperidin-1-ylphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c25-20(15-4-9-18-19(14-15)27-13-12-26-18)23-21(28)22-16-5-7-17(8-6-16)24-10-2-1-3-11-24/h4-9,14H,1-3,10-13H2,(H2,22,23,25,28) |
InChIキー |
FOBPIYMSXDFDAQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4 |
正規SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2,4-dimethylphenoxy)acetyl]-N'-(2-hydroxy-3,5-dimethylphenyl)thiourea](/img/structure/B399618.png)


![N-[4-({[(3,5-dibromo-2-methoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B399622.png)
![2-[3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B399623.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B399625.png)

![2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B399627.png)
![N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B399628.png)

![4-(propan-2-yloxy)-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B399635.png)

